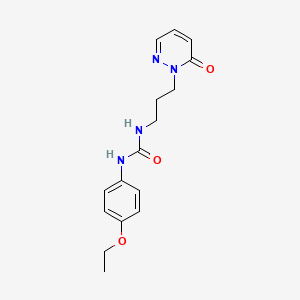
1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a novel compound with a complex structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : Approximately 342.36 g/mol
- Key Functional Groups : Ethoxyphenyl moiety, pyridazinone core, and urea functional group.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Gene Expression Modulation : The compound can affect the expression of genes associated with immune responses and cellular proliferation.
Anti-inflammatory Activity
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer activity. In cell line studies, it has been shown to induce apoptosis in various cancer cells, potentially through the activation of caspase pathways . The unique structural features of the compound enhance its interaction with cancer cell targets, making it a candidate for further development in oncology.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies reveal that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections . The ethoxy group may enhance lipophilicity, facilitating better membrane penetration and efficacy against pathogens.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In vitro evaluation of anti-inflammatory effects | Significant reduction in TNF-alpha and IL-6 levels in treated cells | Supports potential use in inflammatory diseases |
| Evaluation of anticancer properties | Induction of apoptosis in breast and colon cancer cell lines | Promising candidate for cancer therapy |
| Antimicrobial testing | Effective against E. coli and Staphylococcus aureus | Potential for development as an antimicrobial agent |
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-14-8-6-13(7-9-14)19-16(22)17-10-4-12-20-15(21)5-3-11-18-20/h3,5-9,11H,2,4,10,12H2,1H3,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKPENSHAEMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














